Potassium;4-methyl-1,3-benzoxazole-2-carboxylate
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Overview
Description
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C9H7NO3K. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.
Mechanism of Action
Target of Action
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate is a derivative of benzoxazole . Benzoxazoles are known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more . .
Mode of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Benzoxazole derivatives, however, have been synthesized via different pathways , suggesting that they may interact with multiple biochemical pathways in the body.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities , suggesting that they may have similar effects at the molecular and cellular levels.
Preparation Methods
The synthesis of potassium;4-methyl-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Scientific Research Applications
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate can be compared with other benzoxazole derivatives, such as:
This compound: Known for its antimicrobial and anticancer properties.
This compound: Exhibits similar biological activities but may differ in terms of potency and selectivity.
This compound:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of benzoxazole derivatives in scientific research.
Properties
IUPAC Name |
potassium;4-methyl-1,3-benzoxazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.K/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPESABAYADCS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6KNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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